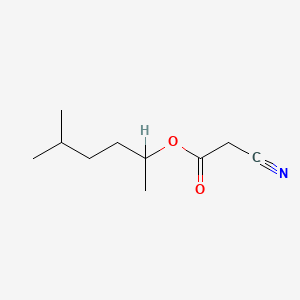

2-Hexanol, 5-methyl-, cyanoacetate

Description

2-Hexanol, 5-methyl-, cyanoacetate is a branched ester derived from cyanoacetic acid and 5-methyl-2-hexanol. Its structure features a cyano group (-CN) attached to the acetate moiety, esterified with a branched alcohol (5-methyl-2-hexanol). This compound is expected to exhibit unique physicochemical properties due to the combination of the polar cyano group and the steric effects of the branched alkyl chain. While direct references to this compound are absent in the provided evidence, inferences can be drawn from structurally related esters and alcohols.

Properties

CAS No. |

52688-06-9 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

5-methylhexan-2-yl 2-cyanoacetate |

InChI |

InChI=1S/C10H17NO2/c1-8(2)4-5-9(3)13-10(12)6-7-11/h8-9H,4-6H2,1-3H3 |

InChI Key |

KCAOOFPHJBQDFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)OC(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanol, 5-methyl-, cyanoacetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of methyl cyanoacetate with substituted amines under solvent-free conditions at room temperature or with heating . Another method involves the Knövenagel condensation of methyl cyanoacetate with aromatic aldehydes, catalyzed by calcite or fluorite .

Industrial Production Methods

In industrial settings, the production of 2-Hexanol, 5-methyl-, cyanoacetate may involve large-scale reactions using similar synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hexanol, 5-methyl-, cyanoacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hexanol, 5-methyl-, cyanoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Investigated for its potential use in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hexanol, 5-methyl-, cyanoacetate involves its functional groups. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The cyano group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Hexyl Cyanoacetate (CAS 13361-53-0)

Molecular Formula: C₉H₁₅NO₂ . Structural Differences:

- Hexyl cyanoacetate has a linear hexyl chain, whereas 2-hexanol, 5-methyl-, cyanoacetate has a branched 5-methyl group on the 2-hexanol backbone. Physicochemical Properties:

- Boiling Point/Solubility: Branching in the target compound likely reduces its boiling point compared to the linear hexyl derivative due to decreased van der Waals interactions.

- Reactivity: The branched structure may introduce steric hindrance, slowing nucleophilic reactions (e.g., Knoevenagel condensations) compared to linear analogs .

Ethyl 2-Hexylacetoacetate

Molecular Formula : C₁₂H₂₂O₃ (inferred from TCI Chemicals catalog) .

Structural Differences :

- The acetoacetate group (-CO-CH₂-CO-O-) replaces the cyanoacetate group (-CO-CH₂-CN). Functional Implications:

- Polarity: The cyanoacetate in the target compound increases polarity compared to the acetoacetate, affecting solubility and chromatographic retention times.

- Applications: Acetoacetate esters are widely used in diketene chemistry, whereas cyanoacetates are pivotal in synthesizing α,β-unsaturated nitriles .

2-Hexanol Derivatives

2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate

Structural Features : A bulky tert-butyl group and methoxyethyl chain .

Comparison :

- Steric Effects : The tert-butyl group in this compound creates significant steric hindrance, whereas the 5-methyl group in the target compound offers milder branching. This difference may impact reaction kinetics in organic synthesis.

- Hydrophobicity : The tert-butyl group increases hydrophobicity, making the target compound comparatively more polar .

Data Tables

Table 1: Key Properties of Compared Compounds

Table 2: Reactivity and Stereochemical Considerations

*Inferred from 2-hexanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.